(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsThe final step involves the formation of the fluorophenyl group through a substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of **(5Z
Properties
Molecular Formula |
C24H14FN5OS2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H14FN5OS2/c25-17-10-8-15(9-11-17)21-16(14-29(27-21)18-5-2-1-3-6-18)13-20-23(31)30-24(33-20)26-22(28-30)19-7-4-12-32-19/h1-14H/b20-13- |
InChI Key |
WMDIZQJVVZUXTO-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=CS6)S4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N5C(=NC(=N5)C6=CC=CS6)S4 |
Origin of Product |
United States |
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